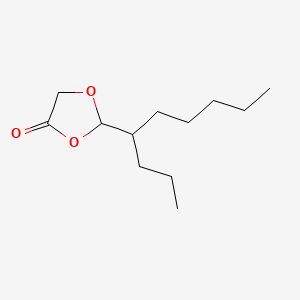
(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One possible route could be the reaction of an amino alcohol with a benzyl halide, followed by cyclization with a thiol-containing reagent under basic conditions. The reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group would yield sulfoxides or sulfones, while reduction of the oxazolidinone ring would yield amino alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex molecules, particularly in asymmetric synthesis.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a scaffold for the development of new pharmaceuticals.
Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxazolidinone ring and the sulfanylmethyl group could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.
(4R)-3-benzyl-4-(methyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
The presence of the sulfanylmethyl group in (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions, potentially leading to unique biological activities and applications.
特性
CAS番号 |
646030-84-4 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC名 |
(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c13-11-12(10(8-15)7-14-11)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |
InChIキー |
NYBMMBSSEBPTAT-SNVBAGLBSA-N |
異性体SMILES |
C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CS |
正規SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


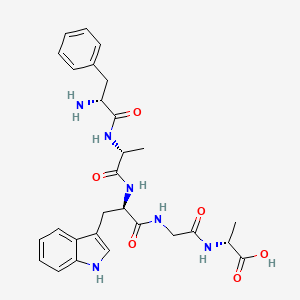
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
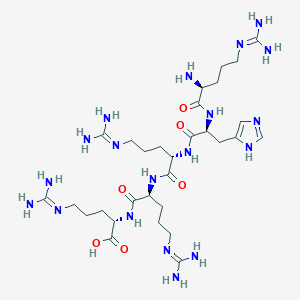
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
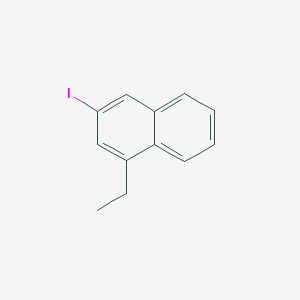

![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
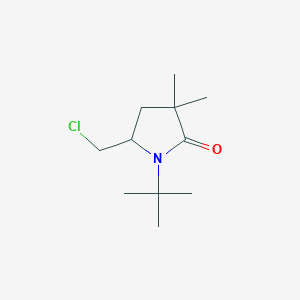


![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
